3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dicyanoethenyl group, a dimethylpyrrole moiety, and an oxazole ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the key intermediates, which are then coupled to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, dicyano compounds, and dimethylpyrrole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods can further streamline the production process.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the chlorophenyl and dicyanoethenyl moieties.
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-chlorophenyl)-N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other chlorophenyl derivatives, dicyanoethenyl compounds, and pyrrole-containing molecules. The presence of the oxazole ring and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
- 2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c1-12-8-9-13(2)27(12)18(11-24)17(10-23)25-21(28)19-14(3)29-26-20(19)15-6-4-5-7-16(15)22/h4-9H,1-3H3,(H,25,28)/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSFYUVTCLNTKZ-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.